molecular formula C9H8N2OS B1621196 4-(3-Methoxyphenyl)-1,2,3-thiadiazole CAS No. 337924-95-5

4-(3-Methoxyphenyl)-1,2,3-thiadiazole

Cat. No.: B1621196
CAS No.: 337924-95-5
M. Wt: 192.24 g/mol
InChI Key: SDRPJIGNSNYAJY-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(3-Methoxyphenyl)-1,2,3-thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-1,2,4-thiadiazole
  • 4-(3-Methoxyphenyl)-1,3,4-thiadiazole
  • 4-(3-Methoxyphenyl)-1,2,5-thiadiazole

Uniqueness

4-(3-Methoxyphenyl)-1,2,3-thiadiazole is unique due to the specific positioning of the nitrogen atoms in the thiadiazole ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological profiles, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

4-(3-methoxyphenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRPJIGNSNYAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363079
Record name 4-(3-methoxyphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337924-95-5
Record name 4-(3-methoxyphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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